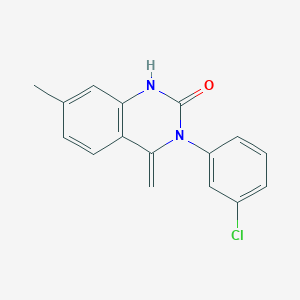![molecular formula C10H13NO3S B5711280 N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide CAS No. 16697-83-9](/img/structure/B5711280.png)
N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as MSMA and has been widely used as a herbicide for controlling weeds in various crops. Apart from its use as a herbicide, MSMA has also shown potential in various scientific research applications due to its unique chemical properties.
作用机制
The mechanism of action of MSMA as a herbicide involves the inhibition of photosynthesis in plants. MSMA acts as a photosystem II inhibitor and blocks the electron transport chain, which leads to the production of reactive oxygen species and ultimately, plant death. As a drug, MSMA inhibits various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
MSMA has been shown to have various biochemical and physiological effects. As a herbicide, MSMA has been shown to cause oxidative stress in plants, which leads to the production of reactive oxygen species and ultimately, plant death. As a drug, MSMA has been shown to inhibit various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes such as acid-base balance, respiration, and nerve impulse transmission.
实验室实验的优点和局限性
MSMA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various organic reactions. Additionally, MSMA has shown potential in the development of new drugs. However, there are also some limitations to the use of MSMA in lab experiments. It is toxic and should be handled with care. Additionally, MSMA has been shown to have limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of MSMA in scientific research. One potential application is in the development of new drugs. MSMA has shown potential as an inhibitor of various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. Additionally, MSMA may have potential in the development of new herbicides due to its ability to inhibit photosynthesis in plants. Further research is needed to explore these potential applications of MSMA.
合成方法
The synthesis of MSMA involves the reaction between N-methylacetamide and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium bicarbonate or potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学研究应用
MSMA has shown potential in various scientific research applications due to its unique chemical properties. It has been used as a reagent in the synthesis of various organic compounds such as sulfonamides, amides, and esters. MSMA has also been used as a catalyst in various organic reactions such as Michael addition, aldol condensation, and Friedel-Crafts reaction. Additionally, MSMA has been used in the development of new drugs due to its ability to inhibit various enzymes such as carbonic anhydrase and cholinesterase.
属性
IUPAC Name |
N-methyl-N-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-4-6-10(7-5-8)15(13,14)11(3)9(2)12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWKSNSAIXBORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876048 |
Source


|
| Record name | ACETAMIDE, N-METHYL-N-[(4-METHYLPHENYL)SULFONYL] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16697-83-9 |
Source


|
| Record name | ACETAMIDE, N-METHYL-N-[(4-METHYLPHENYL)SULFONYL] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)
![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)


![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)